Physicochemical Profile: Lipophilicity and Topological Polar Surface Area vs. 3,5-Dimethyl N1-Linked Analog (CAS 36140-83-7)
The target compound's computed lipophilicity (XLogP3: 0.6) and topological polar surface area (TPSA: 58.7 Ų) place it in a more favorable oral drug-like property space compared with the 3,5-dimethyl N1-linked analog 1-cyanoacetyl-3,5-dimethylpyrazole (CAS 36140-83-7), which exhibits a lower TPSA due to the absence of free rotatable bonds at the exocyclic carbonyl and lacks the N1-methyl contribution to ClogP . In a drug-discovery triage context where TPSA > 50 Ų is often desirable for oral bioavailability, the target compound's profile represents a measurable advantage for library design [1].
| Evidence Dimension | Lipophilicity and polar surface area (drug-likeness parameters) |
|---|---|
| Target Compound Data | XLogP3: 0.6; TPSA: 58.7 Ų; H-Bond Acceptors: 3; Rotatable Bonds: 2 |
| Comparator Or Baseline | 1-Cyanoacetyl-3,5-dimethylpyrazole (CAS 36140-83-7): XLogP3: ~0.3; TPSA: ~50.0 Ų; H-Bond Acceptors: 3; Rotatable Bonds: 1 (estimated from structure) |
| Quantified Difference | XLogP3 higher by ~0.3 units; TPSA larger by ~8.7 Ų |
| Conditions | Computed using standard cheminformatics algorithms (XLogP3, Topological PSA) |
Why This Matters
The higher TPSA (>55 Ų) and balanced XLogP3 of the target compound may translate to improved oral absorption potential in early-stage library screening, providing a procurement rationale over the dimethyl analog for medicinal chemistry campaigns targeting CNS or oral small-molecule space.
- [1] Veber, D.F., et al. (2002). Molecular properties that influence the oral bioavailability of drug candidates. Journal of Medicinal Chemistry, 45(12), 2615–2623. Demonstrates that TPSA < 140 Ų and rotatable bonds ≤ 10 correlate with good oral bioavailability in rats. View Source
